7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride
Beschreibung
7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride is a bicyclic compound featuring a nitrogen atom at position 3 and two fluorine atoms at position 7 of the bicyclo[3.3.1]nonane scaffold. Its molecular formula is C₇H₁₂ClF₂NO, with a molecular weight of 199.63 g/mol . The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies.
Eigenschaften
Molekularformel |
C8H12ClF2NO |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one;hydrochloride |
InChI |
InChI=1S/C8H11F2NO.ClH/c9-8(10)1-5-3-11-4-6(2-8)7(5)12;/h5-6,11H,1-4H2;1H |
InChI-Schlüssel |
RSJWFSBYMHIYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC(C2=O)CC1(F)F.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategies for 3-Azabicyclo[3.3.1]nonan-9-one Derivatives
The core bicyclic framework of 3-azabicyclo[3.3.1]nonan-9-one derivatives is commonly synthesized via:
- Mannich-type cyclocondensation reactions , involving cyclic ketones, primary amines, and formaldehyde or paraformaldehyde under acidic conditions.
- Ring-closure reactions from piperidine derivatives.
- Ring cleavage and rearrangement of diazaadamantane analogs .
These methods provide a scaffold amenable to further functionalization, including fluorination at the 7,7-positions to yield 7,7-difluoro derivatives.
Specific Preparation Methods of 7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one Hydrochloride
Mannich Cyclocondensation Approach
A prevalent and effective method to prepare bicyclic 3-azabicyclo[3.3.1]nonan-9-one derivatives involves a modified Mannich reaction. This reaction typically uses:
- A cyclic ketone with acidic α-hydrogens (e.g., 1-(3-ethoxypropyl)-4-oxopiperidine),
- A primary amine,
- Paraformaldehyde as the aldehyde source,
- Acidic medium (e.g., acetic acid or hydrochloric acid).
The reaction proceeds through the formation of iminium intermediates followed by intramolecular cyclization to form the bicyclic ring system. When fluorinated ketones or fluorinating agents are introduced, the 7,7-difluoro substitution can be achieved during or after the cyclization step.
Table 1: Typical Mannich Cyclocondensation Reaction Conditions and Yields for 3,7-Diazabicyclo[3.3.1]nonan-9-ones
Fluorination Techniques
Detailed Research Findings and Analytical Data
Purification and Characterization
- Purification : Column chromatography on aluminum oxide (Al2O3) with benzene:dioxane or benzene:isopropanol eluents is commonly used to purify the bicyclic ketones and their fluorinated derivatives.
- Characterization : The compounds are characterized by thin-layer chromatography (TLC), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^19F NMR for fluorinated compounds), and elemental analysis.
Yields and Physical Properties
Representative Reaction Scheme
- Cyclocondensation : 1-(3-ethoxypropyl)-4-oxopiperidine + paraformaldehyde + primary amine → 3,7-diazabicyclo[3.3.1]nonan-9-one intermediate.
- Fluorination : Introduction of fluorine atoms at 7,7-positions via electrophilic or nucleophilic fluorination.
- Salt Formation : Treatment with HCl to form the hydrochloride salt.
Comparison with Related Compounds and Methods
| Feature | Mannich Cyclocondensation | Ring-Cleavage of Diazaadamantane | Intermolecular Cyclization of Piperidines |
|---|---|---|---|
| Complexity | Moderate | High | Moderate |
| Yield | High (83-94%) | Variable | Moderate |
| Scalability | Good | Limited | Good |
| Suitability for Fluorination | Excellent | Limited | Moderate |
| Purification | Column chromatography | Crystallization | Chromatography |
Patents and Industrial Relevance
The compound and its derivatives are covered by patents focusing on their use as orexin receptor antagonists, with detailed synthetic routes including the preparation of the bicyclic core and fluorinated analogs. These patents emphasize the pharmaceutical importance of the compound in treating sleep disorders, anxiety, addiction, and other central nervous system conditions.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new products with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium iodide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or iodo derivatives, while reduction reactions can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride can be contextualized by comparing it to structurally related bicyclo[3.3.1]nonane derivatives. Below is a detailed analysis:
Structural Analogs and Substituent Effects
3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives LA-3: A β-cyclodextrin complex of 3-cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one exhibits low toxicity (LD₅₀ = 825 mg/kg) and analgesic activity . The isopropoxypropyl substituent reduces toxicity compared to ethoxypropyl analogs . Bispidinones: Derivatives like 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one show cytotoxic effects on pancreatic cancer cells (IC₅₀ ≤50 μM). Substituents such as aryl groups or amino acid residues modulate activity; electron-withdrawing groups (e.g., halogens) enhance cytotoxicity but reduce antioxidant capacity .
3-Azabicyclo[3.3.1]nonan-9-one Derivatives 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (CAS 4146-35-4): Lacks fluorine substituents but shares the core scaffold. Its simpler structure is used as a precursor in synthetic routes . 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones: Electron-donating groups (e.g., –OCH₃) on aryl rings improve antioxidant activity, while electron-withdrawing groups (e.g., halogens) increase cytotoxicity .
3-Oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 240401-10-9): Replaces nitrogen at position 3 with oxygen. X-ray studies reveal conformational rigidity, which may influence receptor binding .
Physicochemical and Pharmacological Comparisons
Fluorine Substituent Impact
For example, halogenated 2,4-diaryl-3-azabicyclo derivatives exhibit stronger cytotoxicity due to pro-oxidant effects, though this may come at the expense of antioxidant capacity .
Biologische Aktivität
7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride is a bicyclic compound characterized by its unique structure featuring two fluorine atoms and a nitrogen atom within its framework. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C8H11ClF2NO
- Molar Mass : 211.64 g/mol
- CAS Number : 2731007-24-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclic Core : Achieved through cyclization reactions.
- Fluorination : Utilizes reagents such as diethylaminosulfur trifluoride (DAST).
- Hydrochloride Salt Formation : Addition of hydrochloric acid to yield the hydrochloride salt form.
These synthetic routes are essential for producing the compound with high purity and yield, which is crucial for biological testing and applications .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity, potentially leading to significant biological effects .
In Vivo Studies
Research has shown that compounds similar to this compound exhibit promising results in vivo:
- A study on related bicyclic compounds demonstrated their effectiveness as inhibitors in cellular assays, highlighting the importance of structural modifications for enhancing potency .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally, with bioavailability and half-life being critical factors in its therapeutic potential .
Comparative Biological Activity
To understand the efficacy of this compound compared to related compounds, the following table summarizes key findings:
| Compound | IC50 (nM) | Bioavailability (%) | Half-Life (h) |
|---|---|---|---|
| 7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one | TBD | TBD | TBD |
| CCT373566 | 0.7 | TBD | TBD |
| CCT373567 | 25.9 | TBD | TBD |
Note: TBD indicates that specific data is yet to be determined or reported in current literature.
Applications in Medicinal Chemistry
The compound is being investigated for various therapeutic applications, particularly in drug development targeting diseases associated with enzyme inhibition or receptor modulation . Its unique structure makes it a valuable candidate for further exploration in pharmacological studies.
Q & A
Q. What analytical challenges arise in characterizing degradation products?
- Solutions :
- LC-HRMS : Identify defluorinated byproducts (e.g., m/z shifts of -18.9984) .
- Tandem MS/MS : Fragment ions confirm cleavage patterns (e.g., loss of HCl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
